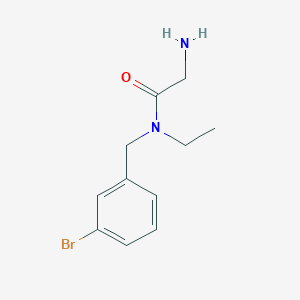

2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide

Description

Chemical Structure: 2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide (CAS: 1249854-35-0) is an acetamide derivative featuring a 3-bromo-substituted benzyl group, an ethyl group, and a primary amino moiety. Its molecular formula is C₁₁H₁₃BrN₂O, with a molecular weight of 243.10 g/mol . The presence of the bromine atom introduces steric bulk and electron-withdrawing effects, while the ethyl group enhances lipophilicity.

Properties

IUPAC Name |

2-amino-N-[(3-bromophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-4-3-5-10(12)6-9/h3-6H,2,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMBFCSTYSONNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)Br)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide typically involves the reaction of 3-bromo-benzylamine with ethyl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 3-bromo-benzyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Key Observations :

-

Copper-catalyzed coupling with aryl boronic acids enables diversification of the benzyl group .

-

Azide substitution followed by Staudinger reduction or Huisgen cycloaddition allows access to triazole derivatives .

Amide Hydrolysis and Functionalization

The acetamide group participates in hydrolysis and acylation reactions:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis (6M HCl, reflux) | 110°C, 8 hrs | 2-Amino-N-ethyl-3-bromo-benzylamine | Precursor for Schiff base synthesis |

| Enzymatic hydrolysis (Lipase PS) | pH 7.4, 37°C | Chiral resolution of enantiomers | Asymmetric synthesis |

Mechanistic Insight :

-

Hydrolysis under acidic conditions proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Enzymatic methods show stereoselectivity due to the chiral environment of the enzyme's active site.

Reductive Amination and Alkylation

The ethylamino group undergoes reductive alkylation to modify steric/electronic properties:

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| 2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide | Benzaldehyde, NaBH₃CN | N-Benzyl-2-amino-N-(3-bromo-benzyl)-acetamide | >90% |

Conditions : Methanol, RT, 12 hrs.

Utility : Enhances lipophilicity for membrane permeability studies .

Oxidative Transformations

The secondary amine undergoes oxidation to nitroso or nitro derivatives:

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | N-Ethyl-N-(3-bromo-benzyl)-nitrosoacetamide | Trace aldehydes |

| KMnO₄ (1 eq) | H₂O, 0°C | N-Ethyl-N-(3-bromo-benzyl)-nitroacetamide | MnO₂ |

Caution : Over-oxidation can lead to degradation of the benzyl bromide moiety .

Biological Activity and Receptor Interactions

While not a direct chemical reaction, its interactions with biological targets inform derivative design:

Structural Basis : The bromo-benzyl group occupies hydrophobic pockets, while the acetamide carbonyl forms hydrogen bonds with Thr200/Glu106 residues .

Stability and Degradation Pathways

Critical stability data under storage and reaction conditions:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Light (UV exposure) | Demethylation at the acetamide group | Store in amber glass at -20°C |

| Moisture | Hydrolysis to benzylamine derivatives | Use molecular sieves in reactions |

| High pH (>9) | Elimination of ethyl group | Maintain neutral conditions during synthesis |

Scientific Research Applications

Medicinal Chemistry

1.1. Analgesic Properties

The compound has been investigated for its analgesic effects, particularly through its interaction with opioid receptors. Studies have shown that derivatives of N-substituted analogues can exhibit varying degrees of efficacy at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), making them potential candidates for pain management with reduced side effects compared to traditional opioids .

1.2. Anticancer Activity

Research indicates that compounds similar to 2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide may inhibit specific kinases involved in cancer proliferation, notably polo-like kinase 1 (Plk1). This kinase is often overexpressed in various cancers, and targeting it could lead to effective anticancer therapies .

Synthesis and Structure-Activity Relationship (SAR)

2.1. Synthesis Methods

The synthesis of this compound typically involves the acylation of amines with bromo-substituted benzyl derivatives. The process often includes steps such as halogenation and subsequent substitution reactions to achieve the desired structure .

2.2. Structure-Activity Relationship Studies

SAR studies have highlighted how modifications to the N-substituent can influence binding affinities at opioid receptors, providing insights into how slight structural changes can enhance therapeutic efficacy while minimizing side effects .

3.1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity at both MOR and DOR, suggesting its potential as a dual-action analgesic .

3.2. In Vivo Efficacy

Preclinical studies using models such as the warm water tail withdrawal assay have indicated that compounds related to this structure can produce prolonged analgesic effects, supporting their development as safer alternatives to conventional opioids .

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets within proteins, while the amino and ethyl groups can form hydrogen bonds or electrostatic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkyl Groups

2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide (CAS: 1184563-92-5)

- Structure : Chlorine replaces bromine at the benzyl position.

- Molecular Weight : 226.7 g/mol (vs. 243.1 g/mol for the bromo analog).

- Impact : The smaller size and lower polarizability of chlorine reduce steric hindrance and electronic effects compared to bromine. This may influence solubility and receptor-binding interactions in biological systems .

2-Bromo-N-(3-chlorobenzyl)acetamide (CAS: 1226030-48-3)

- Structure : Contains both bromo and chloro substituents.

- Molecular Weight : 262.53 g/mol.

- Impact : Dual halogenation increases molecular weight and may enhance metabolic stability or alter electronic properties for reactions like nucleophilic substitution .

2-Amino-N-Methyl-N-(3-Methyl-benzyl)-acetamide (CAS: 1178644-77-3)

Core Backbone Modifications

N-(3-Bromobenzyl)acetamide (BD277102)

- Structure: Simpler backbone lacking the ethyl and amino groups.

- Molecular Formula: C₉H₁₀BrNO.

Midodrine (CAS: 42794-76-3)

Heterocyclic and Fluorinated Analogs

N-(3-bromopyridin-2-yl)acetamide (CAS: 155444-28-3)

- Structure : Pyridine ring replaces benzyl.

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|

| 2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide | 243.10 | Not reported | Bromo (electron-withdrawing), ethyl |

| 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide | 226.7 | Not reported | Smaller halogen, lower molecular weight |

| 2-Bromo-N-(3-chlorobenzyl)acetamide | 262.53 | Not reported | Dual halogenation |

| N-(3-Bromobenzyl)acetamide | 214.06 | Not reported | Simplified backbone |

Biological Activity

2-Amino-N-(3-bromo-benzyl)-N-ethyl-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromo-substituted benzyl group, which is significant for its biological interactions. The presence of the amino and acetamide functional groups enhances its solubility and reactivity, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Antiparasitic Activity

- Enzyme Inhibition

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, monomeric alkaloids have shown moderate to good antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various bacterial strains . While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit comparable antimicrobial properties due to structural similarities.

Antiparasitic Activity

Compounds structurally related to this compound have demonstrated potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For example, certain derivatives have shown EC50 values as low as 0.001 µM, indicating high potency . Such findings suggest that this compound could possess significant antiparasitic activity, warranting further investigation.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with acetamide functionalities can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. These enzymes are often targeted in the development of treatments for neurological disorders . Preliminary studies on related compounds indicate that they may exhibit enhanced activity against AChE, suggesting a potential therapeutic application for this compound in treating conditions like Alzheimer's disease.

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. Binding to these targets can alter their activity, leading to various biological effects. The exact pathways remain to be elucidated through detailed biochemical studies.

Case Studies and Research Findings

- Antiparasitic Efficacy : In a study focusing on novel benzamide derivatives, compounds similar to this compound were found to cure infected mice when administered orally at doses around 50 mg/kg . This highlights the potential efficacy of the compound in treating parasitic infections.

- Antimicrobial Testing : A comparative analysis of related compounds showed promising antimicrobial activity against a range of pathogens, suggesting that structural modifications can enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.